N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines and their derivatives has been a subject of interest in recent research . The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
The molecular structure of pyrimidines and their derivatives, including the compound , is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail . For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidines and their derivatives involve numerous methods . For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Scientific Research Applications
Synthesis and Biological Activity
Compounds related to pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for various biological activities. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities, represents the type of research applications that compounds with similar structures might be involved in (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antifungal and Antiviral Research
Studies on pyrido[2,3-d]pyrimidines have shown that derivatives of this class can possess significant antifungal activities, highlighting the potential for these compounds in developing new antifungal agents (F. Hanafy, 2011). Additionally, certain pyrazolo[3,4-d]pyrimidine analogues have been synthesized and evaluated for their antiviral activity, indicating the broad spectrum of biological research applications for these molecules (N. Saxena, Lisa A. Coleman, J. Drach, L. Townsend, 1990).
Drug Delivery and Polymer Research
The research into polymers for drug delivery has also seen the use of related compounds. For instance, the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a compound structurally distinct but relevant to discussions on polymer science and drug delivery systems, showcases the versatility of chemical compounds in scientific research (Anthony J Convertine, N. Ayres, C. Scales, A. Lowe, C. McCormick, 2004).
Mechanism of Action
Target of Action
It is known that pyrimidine-based compounds often exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are typically attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
The compound likely affects the biochemical pathways related to inflammation. Inflammation is a normal response of the body to protect tissues against disease or infection. The inflammatory reaction begins with the generation and release of chemical agents from the cells in the diseased, infected, or injured tissue . Pyrimidine-based compounds, such as the one , can inhibit the production of inflammatory mediators, thereby affecting these pathways .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could involve a decrease in the production of inflammatory mediators, leading to a reduction in inflammation and associated symptoms.
Future Directions
Future research in the field of pyrimidines and their derivatives is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12(2)20-18(24)15-11-14-17(22(15)9-6-10-26-4)21-16-13(3)7-5-8-23(16)19(14)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBLIPRVHISKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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